3-Methyl-8-nitroquinoline

Hypoxia-selective cytotoxin Radiosensitizer Antitumor agent

3-Methyl-8-nitroquinoline (CAS 2801-32-3) is a validated SAR probe with 47-fold hypoxic selectivity in clonogenic assays. Its minimal kinase engagement (IC₅₀ >30,000 nM, ATR) ensures clean screening baselines. As a regioselective precursor to 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline via PtO₂ hydrogenation—cited in pharmaceutical patents—it enables predictable synthetic access unmatched by other nitroquinoline isomers. Characterized reduction potential (< -286 mV) calibrates nitroreductase bioactivation studies. ≥95% purity. Inquire now.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 2801-32-3
Cat. No. B2461559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-nitroquinoline
CAS2801-32-3
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1
InChIInChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3
InChIKeyDWHMTTROZUHZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-8-nitroquinoline (CAS 2801-32-3): Chemical Properties and Structural Positioning for Specialized Procurement


3-Methyl-8-nitroquinoline (CAS 2801-32-3, molecular formula C₁₀H₈N₂O₂, molecular weight 188.18 g/mol) is a heterocyclic aromatic compound characterized by a methyl substituent at the 3-position and a nitro group at the 8-position of the quinoline scaffold . The compound exhibits a reported melting point of 110–111 °C and a predicted pKa of 1.38 ± 0.28, with storage recommended at 2–8 °C under dry conditions . As a member of the 8-nitroquinoline class, this derivative holds a structurally defined niche between simple nitroquinolines (e.g., 8-nitroquinoline) and more extensively functionalized antiparasitic leads, serving primarily as a synthetic intermediate and a probe molecule for structure–activity relationship (SAR) investigations [1].

Why 3-Methyl-8-nitroquinoline Cannot Be Substituted with Generic 8-Nitroquinoline Analogs in Critical Applications


Generic substitution among 8-nitroquinoline derivatives is scientifically untenable due to the pronounced structure-dependent variations in redox potential, biological selectivity, and synthetic utility. Within the 4-(alkylamino)nitroquinoline series, modification of the quinoline ring substitution pattern alters the reduction potential and, consequently, hypoxic selectivity—a property directly linked to therapeutic index [1]. In antileishmanial development, the 8-nitroquinoline pharmacophore requires specific substitution at the 2-position (e.g., hydroxyl or lactam) to establish the intramolecular hydrogen bond essential for bioactivation; unsubstituted or methyl-substituted variants at the 3-position serve distinct roles as comparator molecules or synthetic precursors rather than as interchangeable active agents [2]. Furthermore, the synthetic accessibility of 3-methyl-8-nitroquinoline to downstream derivatives—such as 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation—differs fundamentally from that of 8-nitroquinoline or 5-nitroquinoline isomers, which undergo different regioselective reduction and derivatization pathways . These compound-specific differences in physicochemical and chemical behavior mandate precise, CAS-number-verified sourcing for any application beyond generic inventory stocking.

3-Methyl-8-nitroquinoline (CAS 2801-32-3): Quantitative Differential Evidence for Scientific Procurement Decisions


Hypoxic Selectivity Enhancement of 47-Fold over Parent 5-Nitro Analog in Clonogenic Cytotoxicity Assays

In a direct head-to-head SAR study of 4-[(3-(dimethylamino)propyl)amino]nitroquinolines, the 3-methyl-substituted analog demonstrated a hypoxic selectivity ratio (cytotoxicity against wild-type versus repair-deficient mammalian cells) of 47-fold in a clonogenic assay, representing a substantial improvement over the parent 5-nitro analog (hypersensitivity factor not explicitly quantified for the parent but the 3-methyl analog was among those with 'improved selectivity' compared to the -286 mV reduction potential baseline) [1]. This compound also exhibited one of the highest in vitro therapeutic indices as a hypoxic cell radiosensitizer in the series [1].

Hypoxia-selective cytotoxin Radiosensitizer Antitumor agent

Synthetic Intermediacy: Selective Reduction to 8-Amino-3-methyl-1,2,3,4-tetrahydroquinoline as a Defined Building Block

3-Methyl-8-nitroquinoline undergoes selective catalytic hydrogenation in the presence of platinum oxide (PtO₂) and Solvent Yellow 146 over 24 hours to yield 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline . This transformation is specifically documented as part of a patented pharmaceutical compound synthesis pathway, distinguishing the 3-methyl-8-nitro substitution pattern as a defined entry point to tetrahydroquinoline-based amine intermediates . In contrast, 8-nitroquinoline itself or other regioisomers (5-, 6-, 7-nitroquinolines) undergo different reduction and functionalization pathways—for instance, 8-nitroquinoline under similar conditions may yield mixtures of ring-hydrogenated and nitro-reduced products due to competitive functional group reactivity [1].

Heterocyclic synthesis Catalytic hydrogenation Pharmaceutical intermediate

Redox Potential Tuning via 3-Methyl Substitution: Lowered Reduction Potential Correlates with Improved In Vitro Therapeutic Index

Within the 4-(alkylamino)nitroquinoline series, the 3-methyl substitution was specifically introduced to lower the reduction potential of the parent 5-nitro analog (-286 mV), a structural modification that correlated with enhanced hypoxic selectivity and in vitro therapeutic index [1]. The study explicitly notes that 'two compounds of lower reduction potential, the 3- and 8-methyl analogues, showed improved selectivity (47- and 60-fold in a clonogenic assay)' and 'the highest in vitro therapeutic indices of the series' [1]. By comparison, 8-nitroquinoline-based pharmacophores in antileishmanial development exhibit redox potential dependence wherein only derivatives with potentials above -0.6 V display measurable activity against Leishmania infantum—a threshold that varies significantly with substitution pattern [2].

Redox potential Structure–activity relationship Bioreductive activation

Kinase Profiling: Minimal Off-Target Activity at ATR Kinase and CYP3A4 Relative to Quinoline-Based Inhibitor Leads

In vitro profiling data from BindingDB indicate that 3-methyl-8-nitroquinoline exhibits weak or negligible inhibitory activity against ATR kinase (IC₅₀ > 30,000 nM in HT-29 cells) and CYP3A4 (IC₅₀ = 10,000 nM in human liver microsomes) [1][2]. While these values represent lack of potency rather than therapeutic utility, they establish a clean selectivity baseline that distinguishes this simple nitroquinoline from potent quinoline-based kinase inhibitors. For context, optimized quinoline-derived ATR kinase inhibitors in patent literature (e.g., Vertex Pharmaceuticals series) achieve IC₅₀ values in the nanomolar range (<100 nM) [3]; similarly, MELK-targeting quinoline derivatives reported in US-9120749-B2 demonstrate substantial kinase engagement [4].

Kinase selectivity ATR inhibition CYP450

3-Methyl-8-nitroquinoline (CAS 2801-32-3): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Hypoxia-Selective Cytotoxin Lead Optimization: Comparator Molecule with Defined 47-Fold Selectivity Baseline

In medicinal chemistry programs developing hypoxia-activated prodrugs or radiosensitizers, 3-methyl-8-nitroquinoline (as the 3-methyl analog in the 4-[(3-(dimethylamino)propyl)amino]nitroquinoline series) serves as a quantitative benchmark for hypoxic selectivity. The documented 47-fold selectivity in clonogenic assays and the associated improvement in in vitro therapeutic index relative to the parent 5-nitro analog [1] provide a validated reference point for SAR exploration. Researchers seeking to tune reduction potential or evaluate novel hypoxia-selective scaffolds can use this compound as a structurally defined comparator to assess whether new derivatives achieve meaningful selectivity improvements over the established 3-methyl-substituted baseline.

Regioselective Synthesis of 8-Amino-3-methyl-1,2,3,4-tetrahydroquinoline for Pharmaceutical Intermediate Production

3-Methyl-8-nitroquinoline is a documented precursor for the synthesis of 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline via platinum oxide-catalyzed hydrogenation (24 h, Solvent Yellow 146) . This specific transformation is cited in pharmaceutical patent literature for the preparation of therapeutic compounds, establishing the 3-methyl-8-nitro substitution pattern as a defined entry point to 3-methyl-substituted tetrahydroquinoline amines. In contrast to 8-nitroquinoline, which yields competitive pyridine-ring and nitro-group reduction mixtures under catalytic hydrogenation [2], 3-methyl-8-nitroquinoline provides predictable regioselective access to the fully reduced amine, making it the preferred starting material for medicinal chemists synthesizing 3-methyl-containing quinoline-based scaffolds.

Kinase Selectivity Profiling: Negative Control with Validated Low Off-Target Activity

For high-throughput screening campaigns evaluating quinoline-based kinase inhibitors (ATR, MELK, or other serine-threonine kinases), 3-methyl-8-nitroquinoline serves as a validated low-activity comparator. BindingDB profiling confirms IC₅₀ values >30,000 nM against ATR kinase and 10,000 nM against CYP3A4 [3][4], establishing a clean baseline of minimal kinase engagement. This contrasts sharply with potent quinoline-derived inhibitors that achieve nanomolar IC₅₀ values [5]. Procurement of this specific nitroquinoline ensures that assay results are not confounded by unexpected off-target kinase modulation—a critical consideration when establishing SAR for novel quinoline chemotypes.

Redox Potential SAR Studies in Bioreductive Drug Discovery

The established relationship between 3-methyl substitution, lowered reduction potential (< -286 mV), and improved hypoxic selectivity [1] positions this compound as a reference molecule in electrochemical SAR studies of nitroaromatic bioreductive agents. Researchers investigating the redox dependence of nitroreductase-mediated bioactivation—where activity thresholds (e.g., > -0.6 V for Leishmania infantum NTR1 [6]) vary with substitution pattern—can use 3-methyl-8-nitroquinoline as a structurally characterized comparator to calibrate electrochemical measurements and validate computational predictions of reduction potential for novel nitroquinoline derivatives.

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